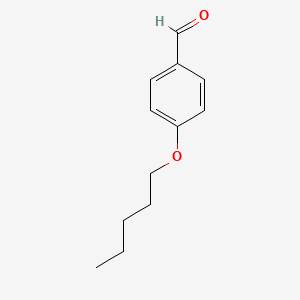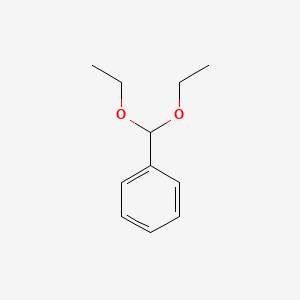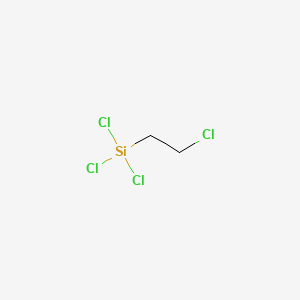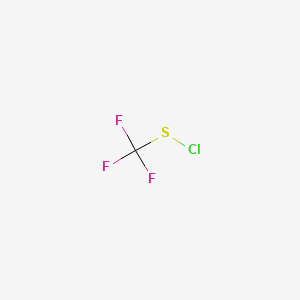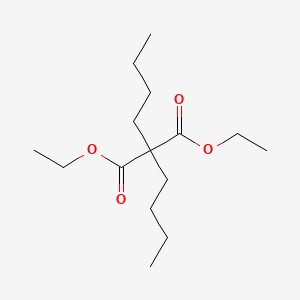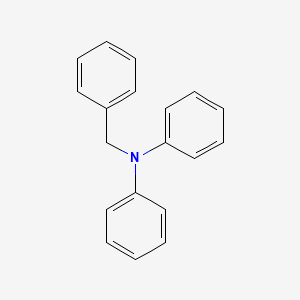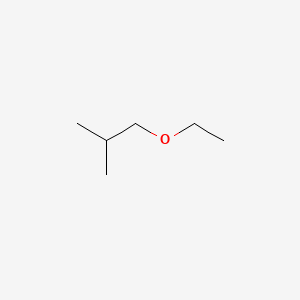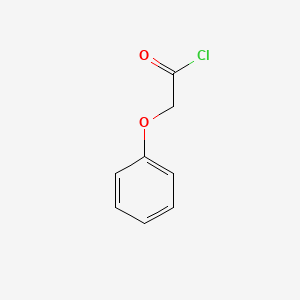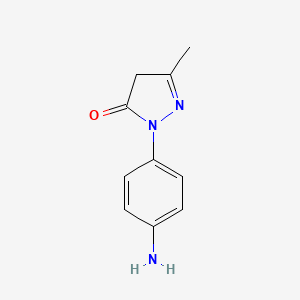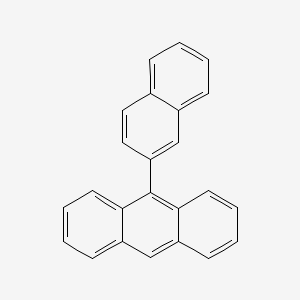
9-(Naphthalen-2-yl)anthracene
Übersicht
Beschreibung
9-(Naphthalen-2-yl)anthracene is a luminescent compound that emits both fluorescent and phosphorescent light . It has been shown to have good stability and exhibits a broad absorption spectrum .
Synthesis Analysis
This compound is synthesized using the Suzuki coupling reaction . A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .Molecular Structure Analysis
The molecular structure of 9-(Naphthalen-2-yl)anthracene is based on anthracene, a common base for many dyes and applications such as OLEDs and triplet–triplet annihilation upconversion . The molecule has been modified by substituting diverse aromatic groups at the C-2 position .Physical And Chemical Properties Analysis
9-(Naphthalen-2-yl)anthracene exhibits a broad absorption spectrum . The substitutions on the anthracene base affect the UV/Vis absorption only to a small extent .Wissenschaftliche Forschungsanwendungen
OLED Host Material
This compound can be used as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices, which is crucial for the performance and efficiency of OLEDs .
Electron Injecting Interlayer
Doped with rubidium carbonate, it acts as an effective electron injecting interlayer on an indium-tin oxide (ITO) cathode for inverted bottom-emission OLEDs (IBOLEDs), enhancing electron injection and device stability .
Blue Fluorescent Emissive Material
Derivatives of this compound have been synthesized as blue fluorescent emissive materials for use in OLEDs, offering potential for high-efficiency blue emission in display technologies .
Electroluminescent Properties
Anthracene derivatives, including those connected with oxide moieties, have been synthesized for their electroluminescent properties, which are important for full-color displays and lighting applications .
Bipolar Host Materials
The compound has been used to synthesize bipolar host materials for efficient and low roll-off deep-blue OLEDs, which are significant for achieving high-performance displays with lower power consumption .
Wirkmechanismus
Target of Action
The primary target of 9-(Naphthalen-2-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It can also be used as a phosphorescent emitter in OLEDs when doped with appropriate metals such as iridium or platinum .
Mode of Action
9-(Naphthalen-2-yl)anthracene interacts with its targets by emitting both fluorescent and phosphorescent light . This compound exhibits a broad absorption spectrum and has good stability . It is fabricated using the Suzuki coupling reaction .
Biochemical Pathways
The compound affects the energy levels of the highest occupied molecular orbital and the lowest unoccupied molecular orbital that match the hole and electron transporting layers . This interaction influences the electroluminescence performances of the OLED devices .
Pharmacokinetics
It is known that the compound has good stability , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 9-(Naphthalen-2-yl)anthracene results in highly efficient and low roll-off deep-blue emission in OLEDs . For instance, an OLED based on this compound achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712), reaching a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
Action Environment
The action, efficacy, and stability of 9-(Naphthalen-2-yl)anthracene can be influenced by environmental factors. For example, it is recommended to avoid high temperatures and open flames when storing and transporting this compound . Furthermore, the compound should be handled with care, ensuring good ventilation in the laboratory and avoiding inhalation or ingestion .
Safety and Hazards
Eigenschaften
IUPAC Name |
9-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORGWIGJJZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295073 | |
| Record name | 9-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Naphthalen-2-yl)anthracene | |
CAS RN |
7424-72-8 | |
| Record name | NSC99510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

